molecular formula C12H13BrS B2974107 3-Bromo-5-(tert-butyl)benzo[b]thiophene CAS No. 1780644-81-6

3-Bromo-5-(tert-butyl)benzo[b]thiophene

Cat. No.: B2974107
CAS No.: 1780644-81-6
M. Wt: 269.2
InChI Key: TUVDJRXZHABERX-UHFFFAOYSA-N
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Description

3-Bromo-5-(tert-butyl)benzo[b]thiophene (CAS 1780644-81-6) is a high-value benzo[b]thiophene derivative engineered to serve as a versatile building block in organic synthesis. Its molecular structure, featuring an aromatic, sulfur-containing ring system, is strategically functionalized with a bromine atom and a bulky tert-butyl group . The bromine atom provides a key site for metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures, while the tert-butyl group enhances solubility in organic solvents and influences the compound's stereoelectronic properties . This compound is critically applied in the development of advanced materials and pharmaceuticals. In materials science , it is a crucial intermediate for creating organic electronic components, including organic semiconductors and light-emitting diodes (OLEDs) . The benzo[b]thiophene core facilitates favorable electronic properties such as high charge mobility and fluorescence, which are essential for flexible electronics and display technologies . Furthermore, its structure serves as a scaffold for synthesizing conducting polymers used in sensors, transistors, and photovoltaic cells . In pharmaceutical research and medicinal chemistry , this compound is a privileged scaffold for drug discovery . Its ability to undergo diverse chemical transformations allows medicinal chemists to develop novel drug candidates targeting various biological pathways. Research into benzo[b]thiophene derivatives has shown promise for the development of anticancer agents, as these compounds can interfere with cancer cell proliferation and induce apoptosis . The bromine atom enhances the molecule's ability to interact with biological targets, contributing to its efficacy as a potential therapeutic. Please Note: This product is intended for research and laboratory use only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-tert-butyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrS/c1-12(2,3)8-4-5-11-9(6-8)10(13)7-14-11/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVDJRXZHABERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)SC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 5 Tert Butyl Benzo B Thiophene and Analogous Structures

Diverse Approaches to Constructing the Benzo[b]thiophene Ring System

The formation of the fused thiophene (B33073) ring onto a benzene (B151609) backbone is the cornerstone of synthesizing 3-Bromo-5-(tert-butyl)benzo[b]thiophene and related structures. Chemists have developed a repertoire of reactions that can be broadly categorized into electrophilic cyclizations and transition metal-catalyzed methods.

Electrophilic Cyclization Reactions

Electrophilic cyclization is a powerful and widely employed strategy for the synthesis of benzo[b]thiophenes. These reactions typically involve an intramolecular cyclization of a suitably substituted benzene derivative bearing a sulfur-containing side chain.

A prominent method for the synthesis of 3-halobenzo[b]thiophenes involves the halogen-mediated electrophilic cyclization of 2-alkynyl thioanisoles. This approach is highly effective for introducing a halogen atom, such as bromine, directly at the 3-position of the benzo[b]thiophene core. The reaction proceeds through the activation of the alkyne by an electrophilic halogen source, which induces a 5-exo-dig cyclization.

Recent advancements in this area have focused on the use of various brominating agents, including molecular bromine (Br₂) and N-bromosuccinimide (NBS), to effect this transformation. nih.gov The choice of brominating agent can be crucial and may depend on the specific substrate and desired reaction conditions. For instance, while Br₂ is a potent electrophile, NBS often offers milder reaction conditions and improved selectivity. nih.gov

The general applicability of this method allows for the synthesis of a wide array of 2,3-disubstituted benzo[b]thiophenes. The process typically starts with a Sonogashira cross-coupling of a terminal alkyne with an ortho-iodothioanisole, catalyzed by palladium, to generate the 2-alkynyl thioanisole (B89551) precursor. Subsequent treatment with an electrophilic bromine source leads to the desired 3-bromobenzo[b]thiophene. nih.gov This two-step sequence provides a versatile entry to compounds like this compound, assuming the availability of the corresponding 4-(tert-butyl)-2-iodothioanisole.

A convenient electrophilic cyclization methodology utilizes sodium halides as the source of electrophilic halogens in the presence of copper(II) sulfate (B86663). This environmentally benign approach uses ethanol (B145695) as a solvent and can produce 3-halo substituted benzo[b]thiophenes in very high yields. dntb.gov.ua

Starting MaterialReagentProductYieldReference
2-Alkynyl thioanisoleBr₂3-Bromobenzo[b]thiopheneGood to Excellent nih.gov
2-Alkynyl thioanisoleNBS3-Bromobenzo[b]thiopheneGood to Excellent nih.gov
2-Alkynyl thioanisoleNaBr, CuSO₄3-Bromobenzo[b]thiopheneHigh dntb.gov.ua

Analogous to halogen-mediated cyclization, electrophilic sulfur reagents can also induce the cyclization of 2-alkynyl thioanisoles to form the benzo[b]thiophene ring. This method is particularly useful for introducing a sulfur-containing substituent at the 3-position. While not directly leading to 3-bromo derivatives, this strategy is a key methodology in the synthesis of various substituted benzo[b]thiophenes.

The reaction is initiated by the attack of the alkyne on an electrophilic sulfur species, followed by cyclization. A variety of sulfur electrophiles have been employed for this purpose. These reactions typically proceed under mild conditions and tolerate a range of functional groups.

Transition Metal-Catalyzed Annulation and Cross-Cyclization Processes

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzo[b]thiophenes are no exception. Palladium and copper are the most commonly used metals for constructing the benzo[b]thiophene scaffold through various C-C and C-S bond-forming reactions.

Palladium-catalyzed reactions are highly versatile for the synthesis of benzo[b]thiophenes. One of the most powerful methods is the previously mentioned Sonogashira coupling to form the 2-alkynyl thioanisole precursor, which is then cyclized. nih.gov

Furthermore, palladium catalysis can be employed in domino reactions that form multiple bonds in a single pot. For example, a palladium-catalyzed domino reaction using thiourea (B124793) as a dihydrosulfide surrogate can be used for C-S bond formation, cross-coupling, and cyclization to produce benzo[b]thiophenes in high yields. organic-chemistry.org This approach offers an efficient one-pot synthesis of sulfur-containing heterocycles. organic-chemistry.org

Copper-catalyzed reactions have also emerged as a valuable tool for the synthesis of benzo[b]thiophenes. These methods often provide an alternative to palladium-catalyzed processes and can exhibit different reactivity and substrate scope. As mentioned earlier, copper(II) sulfate can be used in conjunction with sodium halides for the halocyclization of 2-alkynyl thioanisoles. dntb.gov.ua

Cobalt-Catalyzed Migratory Insertion Approaches

Cobalt-catalyzed reactions have emerged as a powerful tool in C-C bond formation. A notable approach involves a radical-type migratory insertion mechanism. goettingen-research-online.dersc.org This process is distinct from traditional insertions and is characterized by a concerted but asynchronous metal-carbon bond homolysis and radical attack. goettingen-research-online.dersc.org In the context of synthesizing fused heterocycles, cobalt catalysis can facilitate the coupling of substrates like benzamides with alkylidenecyclopropanes (ACPs) through a unique C-C activation pathway. rsc.org This strategy, which may proceed via proton-coupled electron transfer (PCET) rather than a concerted metalation-deprotonation (CMD) pathway, offers a novel route for ring-opening and functionalization that could be adapted for benzo[b]thiophene synthesis. rsc.org

Further illustrating the utility of cobalt, researchers have developed cobalt(III)-catalyzed C-H aminocarbonylation reactions for thiophenes and benzo[b]thiophenes. researchgate.netrsc.org These reactions, often accelerated by microwave assistance, use directing groups such as pyridine (B92270) and pyrimidine (B1678525) to control site selectivity, enabling the introduction of amide groups onto the heterocyclic core. rsc.org Such functionalized intermediates are valuable for further diversification.

Aryne Chemistry in Benzo[b]thiophene Synthesis

Aryne chemistry provides a one-step, intermolecular route to a wide range of 3-substituted and multisubstituted benzo[b]thiophenes. rsc.orgrsc.org This method typically involves the reaction of an aryne precursor, such as an o-silylaryl triflate, with an alkynyl sulfide (B99878) in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.govresearchgate.net

The reaction proceeds through the generation of a highly reactive aryne intermediate. The sulfur atom of the alkynyl sulfide then engages in a nucleophilic attack on the aryne, initiating a cyclization cascade that results in the formation of the benzo[b]thiophene ring system. nih.govresearchgate.net This methodology exhibits good functional group tolerance, allowing for the synthesis of diverse derivatives. rsc.orgrsc.org For instance, the reaction between an aryne precursor and various alkynyl sulfides can produce a broad range of 3-aryl- and 3-alkyl-substituted benzo[b]thiophenes. rsc.orgnih.gov

Table 1: Examples of Benzo[b]thiophene Synthesis via Aryne Chemistry rsc.orgnih.gov
Aryne Precursor (1)Alkynyl Sulfide (2)Product (3)Yield
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate(p-Tolylethynyl)(phenyl)sulfane3-(p-Tolyl)benzo[b]thiopheneHigh
4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate(Phenylethynyl)(phenyl)sulfane4-Chloro-3-phenylbenzo[b]thiopheneHigh

Photochemical Routes to Fused Benzo[b]thiophenes

Photochemistry offers metal-free pathways for the synthesis of fused heterocyclic systems. nih.gov The photocyclization of styrylthiophenes, for example, is a key step in the synthesis of thiahelicenes, which are complex, fused thiophene-containing aromatic structures. acs.org The generally accepted mechanism for this transformation involves an initial, rapid Z-E isomerization of the styrylthiophene precursor. acs.org This is followed by a critical photochemical electrocyclic reaction, which forms a dihydronaphthothiophene intermediate. Subsequent dehydrogenation in the presence of an oxidizing agent yields the final aromatic fused system. acs.org

While direct photochemical synthesis of this compound is not explicitly detailed, analogous photochemical routes highlight the potential of this strategy. For instance, 2-substituted benzo[b]furans can be synthesized via a one-step photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes, proceeding through an aryl cation intermediate. nih.gov Such principles could potentially be applied to sulfur-based analogs to construct the benzo[b]thiophene core.

Microwave-Assisted Synthetic Accelerations for Benzo[b]thiophenes

Microwave irradiation has become a standard technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The synthesis of 3-aminobenzo[b]thiophenes, key precursors for further functionalization, can be achieved rapidly by irradiating a mixture of 2-halobenzonitriles and methyl thioglycolate with microwaves. rsc.orgrsc.org This transformation, conducted in DMSO with triethylamine (B128534) at 130 °C, provides access to the desired products in yields ranging from 58–96% in a matter of minutes. rsc.orgrsc.org

This rapid, microwave-assisted method has been applied to the synthesis of various scaffolds for drug discovery, including precursors for kinase inhibitors. rsc.org The efficiency of microwave heating is also demonstrated in other transformations, such as the Buchwald–Hartwig coupling of bromobenzothiophenes and the synthesis of various chalcone (B49325) derivatives containing the benzo[b]thiophene motif. rsc.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Amic Acids from a Benzo[b]thiophene Precursor
MethodConditionsReaction Time
ConventionalReflux in 1,4-dioxane4 hours
MicrowaveSolvent-free irradiation4 minutes

Three-Component Domino or One-Pot Strategies

Three-component domino or one-pot reactions are highly efficient strategies for building molecular complexity from simple starting materials in a single synthetic operation. rsc.org These reactions are valued for their atom economy and for minimizing purification steps. An effective one-pot strategy has been developed for the synthesis of medicinally relevant benzothiophene (B83047) derivatives. acs.org This approach can involve the reaction of thioisatins, an amine, and a third component, with the selective cleavage of a C-S bond being a key step in the process. acs.orgresearchgate.net These reactions often proceed in environmentally benign solvents like water, tolerate a wide range of functional groups, and produce high yields. acs.orgresearchgate.net

Another example is the domino reaction protocol used to synthesize 3-amino-2-formyl-functionalized benzo[b]thiophenes. nih.govrti.org These highly functionalized products serve as versatile building blocks for a library of more complex, fused heterocyclic systems, such as benzothieno[3,2-b]pyridines. nih.gov

Positional Control of Bromination at C3 of Benzo[b]thiophene

Achieving regioselective functionalization of the benzo[b]thiophene core is critical for synthesizing specific target molecules. The C3 position is often the preferred site for electrophilic substitution. chemicalbook.com Controlled bromination of unsubstituted benzo[b]thiophene using bromine in carbon tetrachloride can yield 3-bromobenzo[b]thiophene with high selectivity (92% yield). chemicalbook.com Other synthetic routes can also be designed to install a bromine atom specifically at the C3 position. For example, the bromocyclization of specific methylthio-containing alkynes provides a direct route to 3-bromobenzo[b]thiophene derivatives. nih.gov

Deaminative Bromination as a Selective Functionalization Strategy

Deaminative functionalization offers a powerful and indirect method for introducing a variety of groups, including bromine, onto a specific position of an aromatic ring. organic-chemistry.orgnih.gov This strategy relies on the conversion of a primary amine to a target functional group. The process begins with the synthesis of a 3-aminobenzo[b]thiophene derivative, which can be prepared efficiently using methods such as microwave-assisted synthesis. rsc.orgrsc.org

The subsequent deaminative bromination can be performed under Sandmeyer-type conditions. For instance, the 3-amino group is converted to a diazonium salt using a nitrite (B80452) source (e.g., tert-butyl nitrite), which is then displaced by a bromide from a copper(I) bromide salt (CuBr₂). rsc.org This two-step sequence provides excellent positional control, ensuring that the bromine atom is installed exclusively at the C3 position, making it a highly selective functionalization strategy. organic-chemistry.orgnih.gov

Oxidative Bromocyclization in One-Pot Synthetic Sequences

One-pot synthetic sequences involving oxidative bromocyclization represent an efficient strategy for constructing 3-bromobenzo[b]thiophenes. These methods streamline the synthetic process by minimizing intermediate purification steps, thereby saving time and resources. A notable approach involves the use of ynamide precursors, which can undergo a C-N coupling followed by an oxidative bromocyclization. researchgate.netresearchgate.net In this sequence, the bromide anions that are byproducts of the initial C-N coupling step can be recycled and utilized in the subsequent bromocyclization, which is driven by an oxidizing agent. researchgate.net

Selectfluor® ([1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)]) is a prominent reagent in this context. researchgate.netresearchgate.net Although primarily known as an electrophilic fluorinating agent, it also functions as a powerful oxidant. researchgate.net In the presence of a bromide source like potassium bromide (KBr) or sodium bromide (NaBr), Selectfluor® facilitates the oxidative cyclization, leading to the formation of the 3-bromobenzo[b]thiophene core. researchgate.net This method is advantageous due to the use of stable, easy-to-handle reagents under mild conditions. researchgate.net

The general applicability of bromocyclization is well-established, starting from precursors like o-(1-alkynyl)thioanisole derivatives, which can be cyclized using various electrophilic bromine sources such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS). nih.govnih.gov These reactions proceed via an electrophilic attack on the alkyne, initiating the cyclization to form the desired 3-bromo-substituted benzothiophene ring system. nih.govrsc.org

Introduction of the tert-Butyl Moiety at C5 of the Benzo[b]thiophene Framework

Strategies Employing Pre-functionalized Aromatic Precursors

A primary strategy for introducing the tert-butyl group at the C5 position involves starting with aromatic precursors that already contain this bulky substituent. This approach ensures precise control over the regiochemistry of the substitution. The synthesis typically begins with a correspondingly substituted thiophenol or thioanisole, for instance, 4-(tert-butyl)thiophenol. This pre-functionalized precursor can then undergo cyclization reactions to build the thiophene ring fused to the tert-butylated benzene ring. Methods like the intramolecular cyclization of aryl sulfides are commonly employed for this purpose. chemicalbook.com For example, a substituted o-alkynylthioanisole, where the benzene ring carries a tert-butyl group at the para-position relative to the sulfur atom, can be synthesized and subsequently cyclized to yield the 5-(tert-butyl)benzo[b]thiophene core.

Compatibility of Bulky Alkyl Groups in Cyclization Reactions

The steric hindrance posed by bulky substituents can significantly influence the feasibility and efficiency of cyclization reactions. However, studies have shown that the presence of a sterically demanding group like tert-butyl does not necessarily impede the formation of the benzothiophene ring. nih.gov In fact, research on the electrophilic cyclization of o-alkynyl thioanisoles bearing various substituents on the alkyne has demonstrated that a tert-butyl group is well-tolerated. One study reported that the cyclization of a precursor with a tert-butyl group on the alkyne proceeded to completion, affording the corresponding 2-(tert-butyl)benzo[b]thiophene derivative in excellent (100%) yield. nih.gov This indicates that the transition state for the cyclization can accommodate significant steric bulk, making it a viable method for synthesizing highly substituted benzothiophenes. The general principle suggests that steric effects are specific to the reaction conditions and the precise location of the substituent, but for many standard benzothiophene syntheses, bulky alkyl groups are compatible. nih.govrsc.org

Utility of tert-Butyl-Substituted Coupling Partners in Post-Cyclization Functionalization

An alternative to using pre-functionalized precursors is the introduction of the tert-butyl group after the formation of the benzothiophene scaffold. This is typically achieved through transition metal-catalyzed cross-coupling reactions. A pre-formed 5-bromobenzo[b]thiophene (B107969) can serve as an excellent substrate for these reactions.

Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings are indispensable tools for this purpose. researchgate.net

Suzuki-Miyaura Coupling: This reaction can be used to form a C-C bond between 5-bromobenzo[b]thiophene and a suitable tert-butyl-containing organoboron reagent, such as (4-tert-butylphenyl)boronic acid. This method is highly efficient for creating aryl-aryl bonds. mdpi.compreprints.org

Buchwald-Hartwig Amination: If the desired final product contained a nitrogen-linked tert-butyl group, this reaction could couple a 5-halobenzothiophene with a tert-butyl-substituted amine. The reaction is known for its broad substrate scope and functional group tolerance. mdpi.comnih.gov

These post-cyclization functionalization methods offer flexibility in molecular design, allowing for the late-stage introduction of the tert-butyl moiety.

Mechanistic Insights into the Formation of this compound

The formation of this compound can be understood through two primary mechanistic pathways, depending on the chosen synthetic route.

Route 1: Electrophilic Bromocyclization of a Precursor

When starting from a precursor such as 5-(tert-butyl)-2-(alkynyl)thioanisole, the mechanism is an electrophilic cyclization. The reaction is initiated by the attack of the alkyne's π-bond on an electrophilic bromine source (e.g., Br₂ or an in-situ generated 'Br⁺' equivalent). researchgate.net This leads to the formation of a cyclic bromonium ion intermediate or a vinyl cation. The sulfur atom then acts as an intramolecular nucleophile, attacking the intermediate to close the five-membered thiophene ring. This is followed by a dealkylation step (often demethylation from the thioanisole precursor) to yield the final aromatic 3-bromobenzo[b]thiophene product. nih.gov

Route 2: Direct Bromination of 5-(tert-butyl)benzo[b]thiophene

If 5-(tert-butyl)benzo[b]thiophene is brominated directly, the mechanism follows a classic electrophilic aromatic substitution pathway. The benzo[b]thiophene ring is π-electron rich, making it susceptible to electrophilic attack. chemicalbook.com Theoretical studies, including Density Functional Theory (DFT) calculations on related thiophene systems, suggest the reaction proceeds in two main steps. semanticscholar.org

Formation of a π-complex: The electrophile (Br₂) initially forms a π-complex with the electron-rich thiophene portion of the molecule. semanticscholar.org

Formation of a σ-complex (arenium ion): The π-complex transforms into a more stable σ-complex, which is the rate-determining step. For benzo[b]thiophene, electrophilic attack is highly regioselective for the C3 position. The positive charge in this intermediate is delocalized over the molecule, with significant charge located on the sulfur atom. semanticscholar.org

Deprotonation: Finally, a base removes the proton from the C3 position, restoring the aromaticity of the thiophene ring and yielding the 3-bromo product.

The presence of the electron-donating tert-butyl group at C5 further activates the benzene ring, but the inherent reactivity of the thiophene ring directs the bromination to the C3 position.

Environmentally Benign Methodologies and Solvent Selection in Synthesis

Significant progress has been made in developing more environmentally friendly, or "green," synthetic routes for halogenated benzo[b]thiophenes. nih.gov These methods aim to reduce waste, avoid harsh reagents, and utilize safer solvents.

A leading green methodology for halocyclization reactions employs simple, non-corrosive sodium halides (NaCl, NaBr, NaI) as the source of the electrophilic halogen. nih.govcornell.eduresearchgate.net This approach avoids the use of more hazardous reagents like molecular bromine. The reaction is often facilitated by an oxidant like copper(II) sulfate in an environmentally benign solvent. nih.govresearchgate.net

Solvent Selection: Ethanol is frequently highlighted as a preferred green solvent for these reactions. cornell.edunih.govresearchgate.net It is less toxic and more sustainable than many traditional chlorinated solvents like dichloromethane. nih.gov The use of ethanol in combination with sodium halides and a copper catalyst provides an efficient and high-yielding pathway to 3-halobenzo[b]thiophenes under mild, often room temperature, conditions. nih.govnih.gov

These green one-pot procedures are designed to be atom-economical and reduce the generation of byproducts, aligning with the principles of sustainable chemistry. rsc.org

Data Tables

Table 1: Comparison of Brominating Agents for Electrophilic Cyclization

Brominating AgentPrecursorProductYield (%)Reference
Br₂o-(1-Alkynyl)thioanisole3-Bromobenzo[b]thiopheneHigh nih.govnih.gov
NBSo-(1-Alkynyl)thioanisole3-Bromobenzo[b]thiopheneHigh nih.govnih.gov
NaBr / CuSO₄o-(1-Alkynyl)thioanisole3-Bromobenzo[b]thiopheneup to 98% nih.gov
Selectfluor® / KBrYnamide2-Amido-3-bromobenzo[b]thiopheneGood researchgate.net

Table 2: Influence of Bulky Substituents on Cyclization Yield

Alkyne Substituent (R) in PrecursorProductYield (%)Reference
Phenyl2-Phenyl-3-(methylthio)benzo[b]thiophene99% nih.gov
n-Butyl2-(n-Butyl)-3-(methylthio)benzo[b]thiophene100% nih.gov
tert-Butyl 2-(tert-Butyl)-3-(methylthio)benzo[b]thiophene 100% nih.gov
Trimethylsilyl (TMS)2-(TMS)-3-(methylthio)benzo[b]thiophene65% nih.gov

Chemical Reactivity and Derivatization Strategies for 3 Bromo 5 Tert Butyl Benzo B Thiophene

Transition Metal-Catalyzed Cross-Coupling Reactions at the C3-Bromine Center

The bromine atom at the C3 position of 3-bromo-5-(tert-butyl)benzo[b]thiophene is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of functionalized benzothiophene (B83047) derivatives.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For 3-bromobenzothiophene derivatives, this reaction provides an effective route to introduce aryl or vinyl substituents at the C3 position. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in a survey of scientific literature, the general reactivity of the 3-bromobenzothiophene scaffold is well-established. researchgate.net Typical conditions involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like sodium carbonate in a solvent system such as dimethoxyethane (DME). researchgate.net These reactions are known for their tolerance of various functional groups and generally provide good yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromobenzothiophenes Note: This table represents typical conditions for related compounds, as specific data for this compound was not found in the surveyed literature.

Reactant 1Reactant 2CatalystBaseSolventProduct Type
3-Bromobenzothiophene derivativeArylboronic acidPd(PPh₃)₄Na₂CO₃DME3-Arylbenzo[b]thiophene

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. rsc.org This reaction is particularly useful for synthesizing alkynyl-substituted aromatic compounds. The coupling of terminal alkynes with 3-halobenzothiophenes serves as a key step in the synthesis of various functionalized derivatives. nih.gov This transformation allows for the introduction of an alkyne moiety at the C3 position, which can then be used for further synthetic manipulations. Although specific examples involving this compound are not detailed in the available literature, the general protocol is broadly applicable to 3-halobenzothiophenes. nih.gov

Table 2: General Scheme for Sonogashira Coupling Note: This table illustrates the general transformation for related compounds, as specific data for this compound was not found in the surveyed literature.

Reactant 1Reactant 2Catalyst SystemBaseProduct Type
3-Bromobenzothiophene derivativeTerminal AlkynePd catalyst, Cu(I) co-catalystAmine Base (e.g., Et₃N)3-Alkynylbenzo[b]thiophene

Heck Coupling with Olefins

The Heck coupling reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex. This reaction is a cornerstone of C-C bond formation, allowing for the vinylation of aryl halides. nih.gov While the direct application of the Heck reaction to this compound has not been specifically reported, related 3-halobenzothiophene systems are known to undergo this transformation to yield 3-vinylbenzothiophene derivatives. beilstein-journals.org These reactions typically employ a palladium catalyst, a base, and are often carried out at elevated temperatures. beilstein-journals.org

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. nih.govacs.org this compound can be utilized as a substrate in C-N bond-forming reactions. For instance, it serves as a precursor in the synthesis of 5-(1,1-dimethylethyl)-N-[4-(1,1-dimethylethyl)phenyl]-Benzo[b]thiophen-3-amine. chemicalbook.com This transformation highlights the utility of the C3-bromine center for constructing complex amine derivatives.

Table 3: Example of C-N Bond Formation using this compound

Reactant 1Reactant 2ProductReaction Type
This compound4-(tert-butyl)aniline5-(1,1-dimethylethyl)-N-[4-(1,1-dimethylethyl)phenyl]-Benzo[b]thiophen-3-amine chemicalbook.comBuchwald-Hartwig Amination

Electrophilic Aromatic Substitution on the Benzenoid Ring

While the C3-bromine is the primary site for cross-coupling, the benzothiophene scaffold can also undergo electrophilic aromatic substitution. In this compound, the C3 position is blocked, directing substitution to the benzenoid ring.

Regioselectivity Influences of Bromine and tert-Butyl Substituents

The outcome of electrophilic aromatic substitution on the benzene (B151609) portion of this compound is governed by the directing effects of the existing substituents. The benzothiophene ring system itself influences the reactivity of the fused benzene ring. doi.org

The substituents on the ring play a critical role in determining the position of the incoming electrophile:

5-tert-Butyl group: This alkyl group is an activating, ortho-, para- director. It increases the electron density of the aromatic ring, particularly at the C4 and C6 positions.

3-Bromo group: Halogens are deactivating yet ortho-, para- directing. However, its influence on the distant benzenoid ring is less pronounced than that of the tert-butyl group.

Considering these effects, electrophilic attack is most likely to occur at the positions activated by the tert-butyl group, which are C4 and C6. The C7 position is generally less reactive in benzothiophenes. doi.org Between the two activated positions, C6 is often favored over C4 due to reduced steric hindrance. The C4 position is in a peri-position relative to the thiophene (B33073) sulfur atom, which can create steric crowding. Therefore, electrophilic substitution on this compound is predicted to yield predominantly the C6-substituted isomer.

Halogenation Studies

The introduction of an additional halogen atom onto the this compound scaffold constitutes a significant synthetic manipulation, primarily proceeding via electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents and the inherent reactivity of the benzo[b]thiophene ring system. The sulfur atom in the thiophene ring and the activating, ortho-, para-directing tert-butyl group at the C5-position are the dominant directing influences.

Electrophilic attack is generally favored at the C2, C4, and C7 positions of the benzo[b]thiophene nucleus. Given the presence of the bromine atom at C3, the C2 position is a likely site for further halogenation. However, the bulky tert-butyl group at C5 strongly activates the benzene ring portion of the molecule, directing incoming electrophiles to its ortho positions (C4 and C6) and para position (C7). Steric hindrance from the peri-position (C4) can sometimes disfavor substitution at this site.

Detailed studies on the direct halogenation of the title compound are not extensively documented. However, research on related 5-substituted benzo[b]thiophenes provides valuable insights. For instance, bromination of 5-tert-butylbenzo[b]thiophene (B3109717) would be expected to yield a mixture of products, with substitution occurring at positions favored by the activating group. In the case of this compound, a second bromination would likely lead to substitution at the most activated and sterically accessible positions, such as C2 or C7.

Table 1: Predicted Regioselectivity in the Bromination of this compound

Position of Substitution Directing Influence Predicted Outcome
C2 Activation by sulfur, adjacent to existing bromine Possible, but potentially sterically hindered
C4 Ortho to tert-butyl group Favorable, but subject to peri-steric hindrance
C6 Ortho to tert-butyl group Favorable

Nitration Patterns

Nitration of this compound introduces a nitro group, a versatile functional handle for further transformations. The reaction proceeds under standard nitrating conditions (e.g., HNO₃/H₂SO₄), and the regiochemical outcome is, as with halogenation, dictated by the electronic and steric properties of the substituents.

The tert-butyl group at C5 is a moderately activating, ortho-, para-director, while the bromine at C3 is a deactivating, ortho-, para-director. The powerful activating effect of the heterocyclic sulfur atom also plays a crucial role. The directing effects are as follows:

5-tert-butyl group: Directs to C4, C6, and C7.

3-bromo group: Directs to C2 and C4.

Thiophene sulfur: Directs to C2.

Considering these combined influences, the most probable sites for nitration are the C2, C4, and C7 positions. The bulky nature of the tert-butyl group may sterically hinder attack at the C4 and C6 positions, potentially favoring substitution at C2 or C7. The precise distribution of isomers would depend heavily on the specific reaction conditions, including the nitrating agent, temperature, and solvent.

Directed Ortho Metalation (DoM) and Subsequent Electrophilic Quenching

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy relies on a directing group to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, creating a stabilized organometallic intermediate. This intermediate can then be trapped by a wide range of electrophiles.

In this compound, the bromine atom at the C3 position is a potential, albeit weak, directing group for metalation at the C2 position. However, a more significant pathway is halogen-metal exchange. Treatment with strong bases like n-butyllithium or t-butyllithium at low temperatures would likely lead to the rapid exchange of the bromine atom at C3, forming 5-(tert-butyl)benzo[b]thiophen-3-yl-lithium. This lithiated species can then be quenched with various electrophiles to install a diverse array of functional groups at the C3 position.

Alternatively, if a stronger directing group were present on the molecule, it could potentially direct metalation to a different position. Without such a group, halogen-metal exchange at the C-Br bond is the most probable outcome.

Table 2: Potential Products from Halogen-Metal Exchange and Electrophilic Quenching

Electrophile Reagent Example Resulting Functional Group at C3
Carbon dioxide CO₂ Carboxylic acid (-COOH)
Aldehydes/Ketones (CH₃)₂CO Tertiary alcohol (-C(OH)(CH₃)₂)
Alkyl halides CH₃I Methyl group (-CH₃)

Radical Reactions Involving the Bromine Substituent

The carbon-bromine bond at the C3 position of this compound can participate in radical reactions. These transformations are typically initiated by radical initiators (e.g., AIBN) or photochemically and can be used to form new carbon-carbon or carbon-heteroatom bonds.

One of the most common radical reactions involving an aryl bromide is its use in transition-metal-catalyzed cross-coupling reactions that may proceed via radical intermediates, such as certain variants of Heck, Suzuki, or Stille couplings. Another classic example is the reduction of the aryl bromide to the corresponding hydrocarbon using a radical-based reducing agent like tributyltin hydride (Bu₃SnH). This process involves the homolytic cleavage of the C-Br bond, followed by hydrogen atom abstraction from the hydride source.

Furthermore, under specific conditions, the bromine atom could be involved in radical cyclization reactions if a suitable radical acceptor is present elsewhere in the molecule or in an intermolecular reaction partner.

Functional Group Interconversions of the tert-Butyl Group

The tert-butyl group at the C5 position is generally robust and unreactive. However, under certain harsh conditions, it can undergo specific transformations.

One potential reaction is electrophilic substitution on the tert-butyl group itself, though this is rare and requires highly reactive electrophiles. A more synthetically relevant transformation is dealkylation. Under strong acidic conditions, particularly in the presence of a suitable cation scavenger, the tert-butyl group can be cleaved from the aromatic ring via a Friedel-Crafts-type dealkylation process. This would yield 5-H-3-bromobenzo[b]thiophene.

Another possibility is oxidation of one of the methyl groups of the tert-butyl substituent under vigorous conditions to afford a carboxylic acid or alcohol, although this is a challenging and often low-yielding transformation due to the stability of the C-H bonds in the tert-butyl group.

Advanced Characterization and Spectroscopic Analysis of 3 Bromo 5 Tert Butyl Benzo B Thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Detailed ¹H and ¹³C NMR spectroscopic data for 3-Bromo-5-(tert-butyl)benzo[b]thiophene are not available in published literature. A complete structural assignment would typically involve the analysis of chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities (e.g., singlet, doublet, triplet, multiplet).

Hypothetical Data Presentation:

¹H NMR: An interactive data table would list the chemical shifts, multiplicities, coupling constants, and assignments for each proton in the molecule. This would include signals for the aromatic protons on the benzo[b]thiophene core and the singlet corresponding to the nine equivalent protons of the tert-butyl group.

¹³C NMR: A corresponding table would detail the chemical shifts for each unique carbon atom, including the quaternary carbons of the tert-butyl group and the carbons of the fused ring system.

2D NMR: Analysis of 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be discussed to confirm the connectivity and finalize the structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

Specific high-resolution mass spectrometry data for this compound, including its precise mass and fragmentation pattern, is not publicly documented. HRMS analysis is crucial for confirming the elemental composition of a molecule.

Hypothetical Data Presentation:

An interactive table would present the results of the HRMS analysis.

IonCalculated m/zFound m/zDifference (ppm)
[M]⁺ValueValueValue
[M+2]⁺ValueValueValue

The characteristic isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) would be a key feature. A discussion of the fragmentation pathways would analyze the major fragment ions observed, such as the loss of a methyl group ([M-15]⁺) or the entire tert-butyl group ([M-57]⁺) from the molecular ion.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Investigations

Hypothetical Data Presentation:

An interactive data table would list the key vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
ValueStrong/Medium/WeakC-H stretching (aromatic)
ValueStrong/Medium/WeakC-H stretching (aliphatic, tert-butyl)
ValueStrong/Medium/WeakC=C stretching (aromatic ring)
ValueStrong/Medium/WeakC-S stretching (thiophene ring)
ValueStrong/Medium/WeakC-Br stretching

The analysis would detail the characteristic absorption bands, such as aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching from the tert-butyl group just below 3000 cm⁻¹, and fingerprint region vibrations corresponding to the substituted benzo[b]thiophene skeleton.

X-ray Crystallography for Single Crystal Structure Determination and Intermolecular Interactions

There are no published single-crystal X-ray diffraction studies for this compound. This technique provides definitive proof of structure by mapping the precise atomic coordinates in the solid state.

Hypothetical Data Presentation:

Had the data been available, an interactive table would summarize the crystallographic data.

ParameterValue
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
ZValue

The discussion would include details on bond lengths, bond angles, and dihedral angles within the molecule. Furthermore, it would describe any significant intermolecular interactions, such as π-π stacking or halogen bonding, that dictate the crystal packing.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Photophysical Property Elucidation

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound have not been reported in the accessible literature. These analyses reveal information about the electronic transitions within the molecule and its behavior upon photoexcitation.

Hypothetical Data Presentation:

An interactive data table would summarize the photophysical properties.

ParameterValue
λmax, abs (nm)Value
Molar absorptivity, ε (M⁻¹cm⁻¹)Value
λmax, em (nm)Value
Quantum yield, ΦValue

The analysis would describe the electronic transitions (e.g., π→π*) responsible for the observed absorption bands. The emission spectrum would be discussed in terms of the Stokes shift and the compound's potential as a fluorophore.

Computational Chemistry and Theoretical Characterization of 3 Bromo 5 Tert Butyl Benzo B Thiophene

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. nih.gov These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For 3-Bromo-5-(tert-butyl)benzo[b]thiophene, DFT methods like B3LYP with a suitable basis set such as 6-311++G(d,p) are commonly employed to provide a balance between computational cost and accuracy. researchgate.net

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. For substituted benzothiophenes, the nature and position of the substituents (in this case, bromine and tert-butyl) play a significant role in modulating the energies of the frontier orbitals and the magnitude of the energy gap. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Substituted Benzothiophenes This table presents illustrative data based on typical values for similar compounds, as specific experimental or calculated values for this compound are not readily available in the literature.

ParameterEnergy (eV)
HOMO-6.20
LUMO-1.80
Energy Gap (ΔE)4.40

The distribution of electron density within this compound can be visualized using Molecular Electrostatic Potential (MEP) maps. The MEP is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. mdpi.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the sulfur and bromine atoms due to their lone pairs of electrons, and over the π-system of the aromatic rings, while the hydrogen atoms of the tert-butyl group would exhibit positive potential.

Reactivity Indices and Conceptual DFT Parameters

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. nih.gov These reactivity indices are derived from the changes in energy with respect to the number of electrons. For this compound, these parameters offer a quantitative measure of its chemical behavior.

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

Chemical Hardness (η): Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution. It is related to the HOMO-LUMO gap, with a larger gap corresponding to greater hardness. nih.gov

Chemical Potential (μ): The chemical potential measures the escaping tendency of electrons from a molecule.

Electronegativity (χ): Electronegativity is the power of an atom or a group of atoms in a molecule to attract electrons.

Softness (S): Softness is the reciprocal of hardness and indicates the ease of electron cloud deformation. nih.gov

Table 2: Illustrative Conceptual DFT Reactivity Indices for a Substituted Benzothiophene (B83047) This table presents representative values for a generic substituted benzothiophene to illustrate the application of these concepts.

Reactivity IndexIllustrative Value (eV)
Electronegativity (χ)4.00
Chemical Hardness (η)2.20
Chemical Potential (μ)-4.00
Electrophilicity Index (ω)3.64
Softness (S)0.45

Spectroscopic Property Simulation and Validation with Experimental Data

Computational methods can simulate various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is a powerful method for simulating electronic absorption spectra (UV-Vis). rsc.org The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often from the HOMO to the LUMO or other low-lying unoccupied orbitals. The substituents on the benzothiophene core are known to cause shifts in the absorption maxima. biointerfaceresearch.com

Investigation of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. nih.gov The NLO response of this compound can be computationally investigated by calculating its first hyperpolarizability (β). The presence of electron-donating (tert-butyl) and electron-withdrawing (to some extent, the electronegative bromine and the π-deficient thiophene (B33073) ring) characteristics can contribute to a non-zero hyperpolarizability. Push-pull systems based on thiophene and benzothiophene have been shown to possess significant NLO properties. nih.govrsc.org

Mechanistic Pathways of Synthetic Transformations: Computational Validation

The synthesis of substituted benzo[b]thiophenes, such as this compound, can be achieved through various synthetic routes. Computational chemistry, particularly DFT, provides valuable insights into the mechanistic details of these transformations. Key synthetic strategies for which computational validation has been performed on analogous systems include electrophilic cyclization, Diels-Alder reactions, and palladium-catalyzed cross-coupling reactions.

One of the common methods for constructing the benzo[b]thiophene core is through the electrophilic cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.org The proposed mechanism for this reaction involves the attack of the alkyne on an electrophilic species, followed by cyclization. organic-chemistry.org While specific DFT calculations for the 5-(tert-butyl) substituted analogue are not available, computational studies on similar electrophilic cyclization reactions have been used to determine the feasibility of the cyclization step and the stability of the intermediates.

Another powerful method for the synthesis of the benzo[b]thiophene ring system is the Diels-Alder reaction. DFT-based studies have been employed to elucidate the feasibility and reactivity trends of polar Diels-Alder reactions leading to benzo[b]thiophenes. conicet.gov.ar For instance, the reaction between various electron-deficient thiophenes (dienophiles) and electron-rich dienes has been investigated computationally. conicet.gov.ar These studies help in selecting suitable diene/dienophile pairs and predicting the regioselectivity of the cycloaddition. The computational analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants is crucial in understanding the reaction's feasibility and predicting the resulting substitution pattern on the benzo[b]thiophene product.

For the introduction of substituents onto the benzo[b]thiophene core, the Suzuki-Miyaura cross-coupling reaction is a versatile tool, particularly for functionalizing bromo-substituted derivatives. DFT calculations have been instrumental in understanding the mechanism of the Suzuki-Miyaura reaction, which generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Computational studies on the Suzuki-Miyaura coupling of bromo-substituted heteroaromatics provide a framework for understanding the reactivity of this compound. For example, DFT investigations on 2,5-dibromo-3-methylthiophene (B84023) have explored the structural and electronic properties of the molecule, which influence its reactivity in cross-coupling reactions. nih.gov More general DFT studies on the Suzuki-Miyaura reaction of bromobenzene (B47551) with a palladium catalyst have detailed the energy profiles of the catalytic cycle. nih.gov

The oxidative addition of the aryl bromide to a Pd(0) complex is the initial and often rate-determining step. Computational models can predict the activation energy for this step. For instance, the oxidative addition of bromobenzene to a model Pd-zeolite catalyst has an activation barrier of 2.6 kcal mol⁻¹. nih.gov The subsequent transmetalation step, involving the transfer of the organic group from the boronic acid to the palladium center, has been identified as the rate-determining step in some cases, with a calculated activation energy of 36.8 kcal mol⁻¹ under neutral conditions. nih.gov The final step, reductive elimination, results in the formation of the C-C coupled product and regeneration of the Pd(0) catalyst, with a calculated activation energy of approximately 17.7 kcal mol⁻¹. nih.gov The presence of a base is crucial in the catalytic cycle, and its effect on the transmetalation step has also been computationally modeled, showing a reduction in the activation energy. nih.gov

These computational findings on analogous systems suggest that the Suzuki-Miyaura coupling of this compound with a suitable boronic acid would proceed through a similar mechanistic pathway. The electronic and steric effects of the tert-butyl group at the 5-position and the bromo group at the 3-position would influence the activation barriers of the individual steps in the catalytic cycle.

Table 1: Calculated Activation Energies for the Suzuki-Miyaura Coupling of Bromobenzene (Analogous System)

Mechanistic StepActivation Energy (kcal mol⁻¹)
Oxidative Addition2.6
Transmetalation (neutral)36.8
Reductive Elimination17.7

Data sourced from DFT calculations on a Pd-H-Beta zeolite catalyst system. nih.gov

Applications in Advanced Functional Materials and Organic Electronics

Utilization as a Building Block for Organic Semiconductors

The benzothiophene (B83047) moiety is a well-established core for creating organic semiconductors (OSCs) due to its planar structure and sulfur atom, which can facilitate intermolecular orbital overlap favorable for charge transport. nih.gov The subject compound, 3-Bromo-5-(tert-butyl)benzo[b]thiophene, is frequently utilized as an intermediate in the synthesis of more complex OSCs for various electronic devices. dakenchem.comcatsyn.comalfachemch.com

In the design of materials for OLEDs and OFETs, the molecular structure dictates the ultimate device performance. Benzothiophene derivatives are valued for their high charge carrier mobility and thermal stability. nih.govresearchgate.net The compound this compound functions as a key starting material. The design principles leveraging this compound include:

Synthetic Versatility : The bromine atom at the 3-position provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig). This allows for the straightforward extension of the π-conjugated system by attaching other aromatic or heteroaromatic units, a fundamental strategy for tuning the electronic and optical properties of the final semiconductor.

Core Structure for High Mobility : The rigid and planar benzothiophene core is a foundational element in many high-performance p-type semiconductors, such as derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT). nih.govresearchgate.net These materials are known to form well-ordered molecular packing structures in the solid state, which is essential for efficient charge transport in the active layer of an OFET.

Solubility and Processability : The tert-butyl group enhances the solubility of the compound and its derivatives in common organic solvents. This is crucial for the fabrication of large-area, low-cost electronic devices via solution-based techniques like spin-coating, inkjet printing, and solution shearing. mdpi.comresearchgate.net

The specific substituents on the benzothiophene core have a profound impact on the material's solid-state properties, which are directly linked to device performance.

tert-Butyl Group : The bulky tert-butyl group plays a critical role in controlling the intermolecular arrangement (molecular packing) of the semiconductor molecules in thin films. By introducing steric hindrance, it can prevent excessive π-π stacking, which can be detrimental in some cases, while promoting other favorable packing motifs like herringbone structures. researchgate.net Research on related BTBT derivatives has shown that bulky side chains can loosen molecular packing, which can create an environment more favorable for polymorphism and influence charge mobility. researchgate.net

Halogen (Bromo) Group : While primarily serving as a synthetic handle, the bromine atom also influences the material's electronic properties and intermolecular interactions. Halogen bonding, a non-covalent interaction, can occur between the bromine atom of one molecule and an electronegative atom on a neighboring molecule. This interaction can provide an additional force to guide molecular self-assembly, potentially leading to more ordered crystalline domains and improved pathways for charge transport.

Substituent Influence on Material Properties Effect on Device Performance
tert-Butyl - Increases solubility- Modifies intermolecular distance- Influences crystal packing motif (e.g., herringbone)- Enables solution-based device fabrication- Modulates charge carrier mobility- Affects thin-film morphology
Bromo - Provides a reactive site for synthesis- Modifies electronic energy levels- Can participate in halogen bonding- Allows for creation of complex conjugated systems- Tunes HOMO/LUMO levels- Can improve molecular ordering and charge transport

Precursor for Advanced Dye Systems and Chromophores

The electron-rich benzothiophene core makes it an effective component of chromophores (the part of a molecule responsible for its color). Thiophene-based azo dyes, for instance, are a well-known class of synthetic colorants. sapub.org this compound can act as a precursor in the synthesis of such advanced dyes. Through cross-coupling reactions at the bromo position, the benzothiophene unit can be linked to electron-donating or electron-withdrawing groups to create donor-acceptor dye structures. This molecular engineering allows for precise tuning of the dye's absorption and emission wavelengths, making such materials suitable for applications in textile dyeing, optical data storage, and as sensitizers in dye-sensitized solar cells.

Development of Organic Photovoltaic (OPV) Components

In the field of organic photovoltaics, materials based on benzodithiophene (BDT), a larger fused-ring system related to benzothiophene, have been extensively used as the electron-donating component in the active layer of solar cells. rsc.orgresearchgate.net The planarity and electron-donating nature of these structures facilitate efficient charge separation and transport. researchgate.net

This compound serves as a monomer for the synthesis of conjugated polymers used in OPVs. mdpi.com The bromo-functionality is essential for polymerization reactions, allowing it to be coupled with other monomers to form a high-molecular-weight donor polymer. The tert-butyl substituent aids in achieving the necessary solubility for processing and helps to optimize the nanoscale morphology of the polymer-acceptor blend, which is critical for high-efficiency charge generation and collection in OPV devices. researchgate.net

Luminescent Probes and Fluorescent Materials

Benzothiophene derivatives are known to exhibit fluorescence, and their photophysical properties can be tailored through chemical modification. researchgate.net The compound this compound is a valuable starting material for creating novel fluorescent materials. Research has shown that fluorescent derivatives of benzothiophene can be synthesized via palladium-catalyzed cross-couplings of bromobenzothiophenes. researchgate.net By reacting the bromo group with other aromatic moieties, extended π-conjugated systems can be built, leading to materials with strong absorption and high fluorescence quantum yields. The tert-butyl group can help prevent aggregation-caused quenching in the solid state, enhancing emission efficiency. researchgate.net These materials have potential applications as fluorescent probes for biological imaging, sensors, and as emitters in OLEDs.

Incorporation into Conjugated Polymers and Macromolecular Architectures

The development of functional macromolecular materials relies on the availability of versatile monomers. This compound is an ideal monomer for the synthesis of conjugated polymers via various cross-coupling polymerization techniques, including Suzuki, Stille, and direct arylation polycondensation (DAP). rsc.orgrsc.org DAP, in particular, is an increasingly popular method that forms carbon-carbon bonds without the need for pre-metalating the monomer, offering a more atom-economical and environmentally friendly route to polymer synthesis. researchgate.net The bromo- and C-H sites on the benzothiophene ring are suitable for such reactions. The incorporation of the 5-(tert-butyl)benzo[b]thiophene unit into a polymer backbone imparts desirable electronic properties while the tert-butyl group ensures good solubility, which is essential for characterization and fabrication of thin films for electronic devices. rsc.org

Future Research Directions and Perspectives for 3 Bromo 5 Tert Butyl Benzo B Thiophene Research

Innovations in Environmentally Benign and Scalable Synthetic Methodologies

The future synthesis of 3-Bromo-5-(tert-butyl)benzo[b]thiophene and its derivatives will increasingly prioritize green chemistry principles to enhance sustainability and scalability. A promising avenue is the refinement of electrophilic cyclization methods. mdpi.comdntb.gov.ua Research could focus on developing methodologies that utilize sodium halides as the halogen source in conjunction with environmentally benign oxidizing agents, potentially replacing harsher reagents. mdpi.com The use of green solvents like ethanol (B145695) in these reactions is a key area for optimization, aiming for high yields and simple product isolation. mdpi.comdntb.gov.ua

Furthermore, exploring photocatalytic and metal-free cascade reactions represents a frontier in benzothiophene (B83047) synthesis. mdpi.com These methods could offer milder reaction conditions and reduce reliance on transition-metal catalysts, which can be costly and pose toxicity concerns. The development of one-pot syntheses, combining multiple reaction steps into a single, efficient process, will be crucial for scaling up production for industrial applications. researchgate.net Such innovations would not only reduce waste and energy consumption but also make the synthesis of complex benzothiophene derivatives more economically viable.

Exploration of Bioisosteric Replacements and Their Impact on Electronic Properties

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a powerful strategy in drug design. researchgate.netresearchgate.net For this compound, future research will likely explore bioisosteric replacements for its key structural motifs to modulate its electronic and pharmacological properties.

The benzothiophene core itself could be replaced with other aromatic heterocycles like benzofuran, benzimidazole, or indole (B1671886) to fine-tune biological activity and pharmacokinetic profiles. researchgate.net The tert-butyl group, a bulky lipophilic moiety, could be swapped with bioisosteres such as a trifluoromethyl oxetane (B1205548) to decrease lipophilicity and potentially improve metabolic stability. cambridgemedchemconsulting.com The bromine atom is another key site for modification. Replacing it with other halogens (e.g., chlorine, fluorine) or pseudo-halogens (e.g., cyano group) can significantly alter the molecule's polarity, hydrogen bonding capacity, and electronic distribution. researchgate.netchemrxiv.org Understanding how these substitutions impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical for designing materials with specific electronic or optical properties.

Advanced Functionalization Strategies for Targeted Material Applications

The bromine atom at the 3-position of this compound serves as a versatile handle for introducing a wide array of functional groups. Future research will focus on leveraging this reactivity to create tailored materials. Advanced functionalization will likely involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds. researchgate.net These reactions enable the introduction of aryl, alkenyl, and alkynyl groups, which can extend the π-conjugated system of the benzothiophene core—a key feature for applications in organic electronics like field-effect transistors. chemrxiv.org

Another important strategy is lithium-halogen exchange, which generates a highly reactive 3-lithiobenzothiophene intermediate. chemrxiv.orgresearchgate.net This intermediate can then react with various electrophiles to introduce diverse functionalities. researchgate.net A key challenge and area for future study is controlling the stability of such lithiated intermediates to prevent undesired rearrangements and side reactions. chemrxiv.orgresearchgate.net By carefully selecting functionalization strategies, researchers can precisely tune the electronic, optical, and self-assembly properties of the resulting molecules for specific applications in fields ranging from organic light-emitting diodes (OLEDs) to chemical sensors.

Supramolecular Self-Assembly and Nanostructure Fabrication

The ability of organic molecules to spontaneously organize into well-defined nanostructures is fundamental to bottom-up nanotechnology. The planar, aromatic nature of the benzothiophene core promotes π-π stacking interactions, a key driving force for self-assembly. nih.gov Future research will explore how the interplay between the bulky tert-butyl group and functional groups introduced at the 3-position can direct the supramolecular assembly of this compound derivatives.

By replacing the bromo group with moieties capable of specific non-covalent interactions, such as peptides that form β-sheets or groups that facilitate hydrogen bonding, researchers can program the molecules to form complex architectures like nanofibers, nanowires, and hydrogels. nih.govrsc.orgresearchgate.net The tert-butyl group will play a crucial role in modulating the intermolecular spacing and packing geometry within these assemblies, thereby influencing the electronic and photophysical properties of the resulting nanostructures. nih.gov These self-assembled materials could find applications in bioelectronics, tissue engineering, and optoelectronics. researchgate.net

Development of Novel Mechanistic Paradigms

A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of benzothiophenes is essential for developing more efficient and selective chemical transformations. Future mechanistic studies will likely employ a combination of experimental techniques (e.g., kinetic analysis, isotope labeling) and computational modeling.

For instance, elucidating the precise mechanism of electrophilic or radical cascade cyclizations could lead to the design of more effective catalysts and reaction conditions for forming the benzothiophene ring system. researchgate.net In the realm of functionalization, understanding the catalytic cycle of palladium- or nickel-catalyzed cross-coupling reactions involving 3-bromobenzothiophenes can help in optimizing ligand design and catalyst performance. acs.org Furthermore, investigating the potential for isomerization or ring-opening of lithiated benzothiophene intermediates is critical for controlling the regioselectivity of subsequent reactions. chemrxiv.org These fundamental mechanistic insights will pave the way for novel synthetic strategies and expand the chemical space accessible from the this compound scaffold.

Advanced In Silico Screening and Predictive Modeling for Materials Design

Computational methods are becoming indispensable tools for accelerating the discovery and design of new materials. Future research on this compound and its derivatives will heavily rely on in silico techniques to predict their properties and guide experimental efforts. nih.govnih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict molecular geometries, electronic structures (e.g., HOMO/LUMO levels), and spectroscopic properties, providing insights into their potential as electronic materials. nih.govnih.gov Molecular dynamics (MD) simulations can model the self-assembly behavior of these molecules, predicting how they will organize in different environments and how their structure influences the properties of the resulting nanostructures. nih.gov For applications in medicinal chemistry, virtual screening and molecular docking can be employed to predict the binding affinity of derivatives for specific biological targets. nih.govresearchgate.net Furthermore, predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) can help in the early-stage identification of drug candidates with favorable pharmacokinetic profiles. researchgate.netnih.gov This synergy between computational prediction and experimental validation will streamline the design-build-test-learn cycle for developing novel materials and therapeutic agents based on the this compound framework.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-5-(tert-butyl)benzo[b]thiophene, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : Bromination of pre-functionalized benzo[b]thiophene derivatives using brominating agents (e.g., NBS or Br₂) under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
  • Coupling reactions : Use of organometallic reagents (e.g., n-BuLi) to introduce bromine or tert-butyl groups. For example, coupling tert-butyl lithium with brominated intermediates, as seen in analogous thiophene systems .
  • Optimization : Reaction yields (e.g., 45% vs. 99% in similar syntheses) depend on stoichiometry, temperature, and catalyst selection. Low yields often arise from steric hindrance by the bulky tert-butyl group or incomplete bromination .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Analytical workflow :

  • ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., tert-butyl protons at δ ~1.3 ppm; aromatic protons near δ 7.0–7.5 ppm) and coupling constants.
  • HR-ESI-MS : Verify molecular mass (e.g., C₁₁H₁₃BrS: calc. 256.0, observed 256.0 ± 0.1).
  • IR : Detect functional groups (e.g., C-Br stretch ~550–600 cm⁻¹; C-S stretch ~600–700 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic insights :

  • Steric hindrance : The tert-butyl group reduces accessibility to the bromine atom, slowing Suzuki-Miyaura or Buchwald-Hartwig couplings.
  • Electron donation : tert-butyl’s inductive effect slightly increases electron density at the aromatic ring, potentially stabilizing transition states in electrophilic substitutions.
  • Hammett analysis : Analogous studies on bromothiophenes show σₚ values for tert-butyl (~-0.20) correlate with enhanced nucleophilic aromatic substitution rates .

Q. What strategies mitigate low yields in palladium-catalyzed functionalization of this compound?

  • Experimental design :

  • Precatalyst selection : Use bulky ligands (e.g., XPhos) to prevent catalyst poisoning by sulfur.
  • Solvent optimization : High-polarity solvents (e.g., DMF) improve solubility of intermediates.
  • Microwave-assisted synthesis : Reduces reaction time and improves conversion, as demonstrated in related benzo[b]thiophene derivatives .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology :

  • Docking studies : Simulate interactions with target proteins (e.g., fungal leucyl-tRNA synthetase) using software like AutoDock. The bromine atom’s electronegativity and tert-butyl’s hydrophobicity enhance binding affinity .
  • QSAR modeling : Correlate substituent effects (e.g., logP, polar surface area) with antifungal or anti-inflammatory activity, as seen in benzo[b]thiophene-based drug candidates .

Handling Data Contradictions

Q. How to resolve discrepancies in reported melting points or spectral data for similar brominated thiophenes?

  • Troubleshooting :

  • Purity assessment : Use HPLC or GC-MS to detect impurities (e.g., residual solvents or byproducts).
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, bypassing ambiguities in NMR assignments .

Q. Why do some synthetic routes for brominated benzo[b]thiophenes fail to scale reproducibly?

  • Root-cause analysis :

  • Oxygen sensitivity : Organometallic intermediates (e.g., Grignard reagents) degrade upon exposure to moisture/air.
  • Exothermicity : Poor temperature control in large-scale reactions leads to side reactions (e.g., polymerization).
  • Case study : Scaling a 45% yield reaction (method F in ) required strict inert conditions and slow reagent addition.

Applications in Academic Research

Q. What role does this compound play in materials science?

  • Case studies :

  • OLEDs : As an electron-deficient moiety, it enhances charge transport in thiophene-based polymers.
  • Liquid crystals : The tert-butyl group disrupts packing, lowering phase transition temperatures .

Q. How is this compound used in studying hydrodesulfurization (HDS) mechanisms?

  • Catalytic studies :

  • Model substrate : Its rigid structure mimics sulfur-containing fossil fuel components.
  • Mechanistic insights : Hydrogenation pathways (e.g., C-S bond cleavage vs. ring opening) are probed using Ir or Ru catalysts .

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